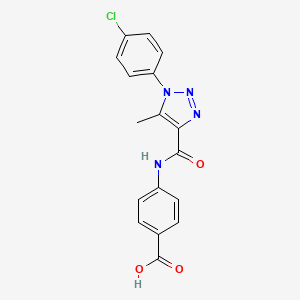
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. For example, 4-chlorophenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the triazole ring.
Introduction of the Carboxamido Group: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as benzoyl chloride, to introduce the carboxamido group.
Final Coupling: The final step involves coupling the triazole-carboxamido intermediate with a benzoic acid derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)benzoic acid: This compound shares the chlorophenyl and benzoic acid moieties but lacks the triazole ring.
Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents, also contain the triazole ring.
Uniqueness
The uniqueness of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid lies in its specific combination of functional groups, which confer distinct biological activities and potential applications. The presence of the triazole ring, chlorophenyl group, and carboxamido linkage makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSBNQKNMHEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)
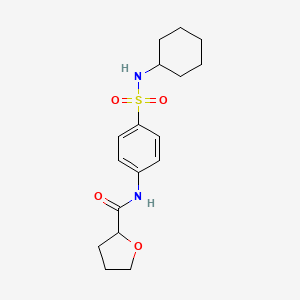
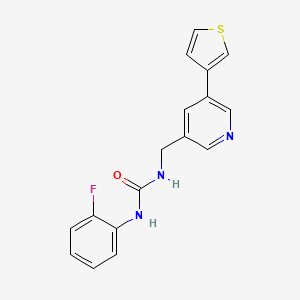
![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2602179.png)
![4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B2602181.png)
![2-(4-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2602182.png)
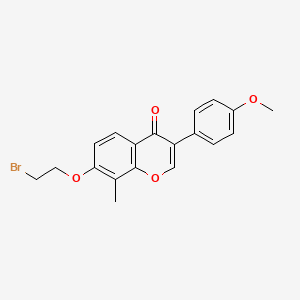
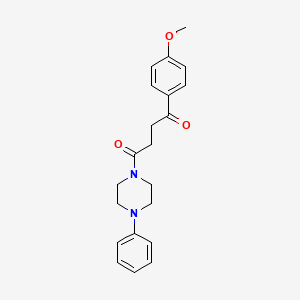
![N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2602192.png)
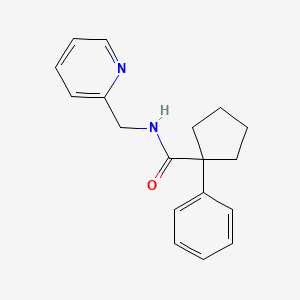

![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2602195.png)
